molecular formula C10H9NO5 B12900403 4,7-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-19-8

4,7-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B12900403
CAS No.: 65162-19-8
M. Wt: 223.18 g/mol
InChI Key: RTLHENARIGEKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of methoxy groups at positions 4 and 7, along with a nitro group at position 2, gives this compound unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2-nitrobenzofuran typically involves the nitration of 4,7-dimethoxybenzofuran. This can be achieved through electrophilic nitration using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods: Industrial production of 4,7-Dimethoxy-2-nitrobenzofuran may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Dimethoxy-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The biological activity of 4,7-Dimethoxy-2-nitrobenzofuran is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 4,7-Dimethoxy-2-nitrobenzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

65162-19-8

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4,7-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-5H,1-2H3

InChI Key

RTLHENARIGEKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.